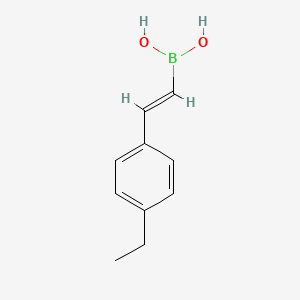

trans-2-(4-Ethylphenyl)vinylboronic acid

Description

Significance of Organoboron Compounds in Organic Synthesis and Materials Science

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in the arsenal (B13267) of synthetic chemists. fiveable.me Their rise to prominence is largely due to their remarkable versatility as intermediates in the construction of complex molecular architectures. fiveable.me A key advantage of organoboron compounds over other organometallic reagents is their relatively low toxicity and greater stability, which makes them safer and easier to handle. fiveable.me They exhibit high reactivity in pivotal reactions like the Suzuki-Miyaura cross-coupling, enabling the efficient formation of carbon-carbon bonds. dergipark.org.tr This reliability and reduced propensity for side reactions contribute to higher yields in synthetic pathways. fiveable.me

In the realm of materials science, the unique electronic properties of organoboron compounds are being harnessed to develop advanced materials. rsc.org The design of the chemical bonds and the space around the boron atom can lead to unique reactivity and functions. rsc.org Boron-containing polymers, for instance, are of great interest for their potential in creating materials with specific recognition, stimulus-response, and dynamic exchange properties. acs.org

Overview of Vinylboronic Acid Derivatives as Versatile Building Blocks

Within the vast family of organoboron compounds, vinylboronic acids and their derivatives stand out as particularly versatile building blocks. northeastern.edu These compounds feature a carbon-carbon double bond directly attached to a boronic acid group (-B(OH)₂). This arrangement allows them to participate in a wide array of chemical transformations.

The most notable application of vinylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organicreactions.orgmusechem.com This reaction facilitates the formation of a new carbon-carbon bond by coupling the vinylboronic acid with an organic halide or triflate. libretexts.org The reaction is renowned for its mild conditions, broad substrate scope, and high stereoselectivity, often proceeding with retention of the double bond geometry. nih.gov

Beyond the Suzuki-Miyaura reaction, vinylboronic acids are employed in other significant transformations, including additions to carbonyl compounds and as precursors for a variety of other functional groups. Their utility is further enhanced by their general stability and the fact that the boron-containing byproducts are typically non-toxic and easily removed. dergipark.org.tr

Contextualization of trans-2-(4-Ethylphenyl)vinylboronic acid within Current Research Paradigms

This compound is a specific example of a substituted vinylboronic acid. Its structure, featuring a 4-ethylphenyl group attached to the vinylboronic acid moiety, positions it as a potentially valuable intermediate in the synthesis of more complex molecules. While extensive research specifically documenting the applications of this particular compound is not widely available in peer-reviewed literature, its structure suggests its utility in several key areas of current chemical research.

Based on the well-established reactivity of analogous vinylboronic acids, this compound is an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions. It can be envisioned as a building block for the synthesis of substituted styrenes, which are important precursors for polymers and fine chemicals. The ethylphenyl group can be strategically incorporated to modify the physical and electronic properties of the target molecules.

In materials science, the incorporation of the 4-ethylphenyl group could influence the properties of resulting polymers or molecular materials. For instance, it could impact solubility, thermal stability, or the packing of molecules in the solid state, which are critical parameters in the design of organic electronic materials.

The table below provides a summary of the key properties of the pinacol (B44631) ester of this compound, a common and stable derivative used in synthesis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H23BO2 | sigmaaldrich.com |

| Molecular Weight | 258.16 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 46-51 °C | sigmaaldrich.com |

| CAS Number | 870717-91-2 | sigmaaldrich.com |

Properties

CAS No. |

352525-96-3 |

|---|---|

Molecular Formula |

C10H13BO2 |

Molecular Weight |

176.02 g/mol |

IUPAC Name |

[(E)-2-(4-ethylphenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C10H13BO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+ |

InChI Key |

KCHGJIPWUYHLAD-BQYQJAHWSA-N |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)CC)(O)O |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)CC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 4 Ethylphenyl Vinylboronic Acid and Analogues

Direct Hydroboration Approaches

Direct hydroboration involves the addition of a boron-hydride bond across a carbon-carbon triple bond. This method is a primary route for synthesizing vinylboronic acids and their esters.

Stereoselective Hydroboration of Alkynes

The hydroboration of terminal alkynes, such as 4-ethylphenylacetylene, is a powerful method for preparing the corresponding vinylboronic acids. The reaction mechanism involves a concerted syn-addition of the B-H bond across the alkyne. masterorganicchemistry.com This stereospecificity results in the formation of a trans (or E)-vinylborane, which upon workup yields the desired trans-vinylboronic acid. masterorganicchemistry.com

The regioselectivity of the addition is a critical aspect, with the boron atom typically adding to the less substituted carbon of the alkyne (anti-Markovnikov addition). masterorganicchemistry.comchemistrysteps.com This selectivity can be enhanced by using sterically bulky borane (B79455) reagents, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), which minimize steric interactions at the more substituted carbon. masterorganicchemistry.comchemistrysteps.com Reagents like catecholborane are also effective for the clean, mono-hydroboration of terminal alkynes to yield vinyl boronic esters. masterorganicchemistry.com

Table 1: Examples of Hydroboration Reagents and Selectivity

| Reagent | Key Feature | Typical Selectivity |

|---|---|---|

| Catecholborane | Forms stable vinyl boronic esters. masterorganicchemistry.com | High trans selectivity. |

| 9-BBN | Bulky reagent, enhances regioselectivity. chemistrysteps.com | Anti-Markovnikov addition. |

Ligand and Catalyst Systems for Optimized Hydroboration

While uncatalyzed hydroboration is effective, various transition-metal catalyst systems have been developed to improve reaction rates, efficiency, and selectivity under milder conditions. thieme-connect.de Rhodium complexes, such as tris(triphenylphosphine)rhodium(I) chloride, have been shown to catalyze the hydroboration of alkynes with catecholborane at room temperature. google.com Nickel-based catalysts, for instance, a combination of Ni(cod)₂ and PCy₃, have also been employed for the regio- and stereoselective hydroboration of dienes, a related transformation that highlights the utility of transition metals in controlling selectivity. nih.govorganic-chemistry.org

The choice of ligand is crucial for controlling the outcome of the reaction. thieme-connect.de For example, in palladium-catalyzed hydroborylation of terminal alkynes, the selectivity can be switched between the α- and β-vinylboronate products by changing the ligand from a trialkylphosphine to an N-heterocyclic carbene. organic-chemistry.org Iron complexes bearing pincer ligands have also been developed for the selective synthesis of E-vinylboronates from terminal alkynes. organic-chemistry.org These catalytic systems offer pathways to vinylboronates with high precision and under mild conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions provide an alternative and highly versatile route to vinylboronic acids and their derivatives, most notably through the Miyaura borylation reaction. beilstein-journals.orgresearchgate.net This approach involves the formation of a carbon-boron bond by coupling a suitable vinyl electrophile with a boron-containing reagent.

From Vinyl Halides or Triflates

A common strategy for synthesizing vinylboronate esters involves the palladium-catalyzed cross-coupling of vinyl halides (e.g., bromides) or vinyl triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgnih.gov This reaction, often referred to as the Miyaura borylation, is highly efficient for creating the C(sp²)-B bond with excellent functional group tolerance. beilstein-journals.orgorganic-chemistry.org For the synthesis of trans-2-(4-Ethylphenyl)vinylboronic acid analogues, one would start with the corresponding trans-1-halo-2-(4-ethylphenyl)ethene.

The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base. organic-chemistry.org The choice of base can significantly impact the reaction's efficiency; carboxylate salts like potassium acetate (B1210297) (KOAc) are commonly used, though lipophilic bases such as potassium 2-ethylhexanoate (B8288628) have been shown to improve reaction times and catalyst loadings under milder conditions. researchgate.netorganic-chemistry.orgacs.org

Table 2: Typical Conditions for Miyaura Borylation of Vinyl Halides

| Component | Example | Purpose |

|---|---|---|

| Vinyl Substrate | (E)-1-bromo-2-phenylethene | Electrophile |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source organic-chemistry.org |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates C-B bond formation nih.gov |

| Ligand | SPhos, PPh₃ | Stabilizes and activates catalyst organic-chemistry.orgnih.gov |

| Base | KOAc, CsF, K₃PO₄ | Activates boron reagent organic-chemistry.orgnih.gov |

Mechanistic Considerations in Palladium-Catalyzed Boron-Carbon Bond Formation

The catalytic cycle for palladium-catalyzed borylation is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the vinyl halide or triflate to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgresearchgate.net

Transmetalation : This is often the rate-limiting step. acs.org The boron reagent (e.g., B₂pin₂), activated by the base, transfers a boryl group to the palladium(II) center, displacing the halide or triflate and forming a vinyl-palladium(II)-boryl complex. The base is believed to form a boronate complex, which facilitates the transfer. libretexts.orgorganic-chemistry.org

Reductive Elimination : The final step is the reductive elimination of the vinylboronate ester product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Recent studies have highlighted the inhibitory effects of certain anions, like acetate, on the catalytic cycle, which can be mitigated by using bulkier carboxylate bases. researchgate.netorganic-chemistry.org This understanding allows for the optimization of reaction conditions to achieve higher yields and efficiency.

Conversion from Other Boron Reagents (e.g., Boronate Esters, Trifluoroborates)

Vinylboronic acids can be sensitive to decomposition, particularly during purification via chromatography. nih.gov Therefore, they are often synthesized and isolated in more stable forms, such as pinacol (B44631) boronate esters or potassium trifluoroborate salts. researchgate.netnih.gov These stable precursors can be readily converted to the free boronic acid when needed.

The deprotection of pinacolyl boronate esters to yield the corresponding boronic acid is a common final step. This can be achieved through several methods:

Transesterification : Treatment with an excess of another diol or a polymer-supported boronic acid, such as polystyrene-boronic acid, can exchange the pinacol group. researchgate.net

Hydrolysis : Acidic or basic hydrolysis can cleave the ester. For instance, treatment with aqueous HCl or trifluoroacetic acid (TFA) is often effective. researchgate.net A two-step procedure involving conversion to a trifluoroborate intermediate followed by hydrolysis with an acid like trimethylsilyl (B98337) chloride has also been reported as a mild deprotection method. researchgate.net

Potassium vinyltrifluoroborates are another class of stable, crystalline solids that serve as excellent precursors to vinylboronic acids. They can be prepared from the corresponding boronic acids or esters and are often used directly in coupling reactions. libretexts.org Conversion back to the boronic acid can be accomplished by acidic hydrolysis. nih.govorganic-chemistry.org The ease of interconversion between these forms provides flexibility in synthesis, purification, and storage. rsc.orgnih.gov

Methodological Advancements in the Synthesis of Aryl-Substituted Vinylboronic Acids

The synthesis of aryl-substituted vinylboronic acids, including this compound, has been significantly enhanced by a variety of modern catalytic methods. These compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.net Key methodologies include the hydroboration of alkynes, transition metal-catalyzed cross-coupling reactions, and adaptations of classic organic reactions.

Hydroboration of terminal alkynes stands out as a primary route for producing vinylboronic esters. nih.gov The stereochemical outcome of this reaction is highly dependent on the catalytic system employed. For instance, ruthenium hydride pincer complexes can catalyze the trans-hydroboration of terminal alkynes with pinacolborane, yielding Z-vinylboronates. organic-chemistry.org Conversely, ferric chloride has been shown to catalyze the monoborylation of alkynes using bis(pinacolato)diboron to afford E-vinyl boronates with high regio- and stereoselectivity. organic-chemistry.org Other catalytic systems, such as those promoted by tropylium (B1234903) salts or hexamethyldisilazane (B44280) lithium, also facilitate the hydroboration of alkynes to provide a broad range of vinylboronates. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions represent another cornerstone in the synthesis of these compounds. organic-chemistry.org The Miyaura borylation, a type of Suzuki coupling, allows for the reaction of aryl halides or triflates with diboronic acid reagents like bis(pinacolato)diboron to form arylboronic esters. nih.gov This method can be extended to vinyl halides, providing a direct route to vinylboronic esters. organic-chemistry.org

More recent advancements have introduced novel strategies that bypass traditional precursors. A notable example is the boron-Wittig reaction, which utilizes stable 1,1-bis(pinacolboronates) and aldehydes to furnish di- and trisubstituted vinyl boronate esters with high stereoselectivity. nih.gov This method expands the range of accessible vinylboronic acids from readily available starting materials. nih.gov Furthermore, copper-catalyzed carboboration of alkynes has emerged as a powerful technique where a C-B bond and a C-C bond are formed in a single catalytic cycle, producing tri- and tetrasubstituted vinylboronic esters. organic-chemistry.org

The following table summarizes some of the key methodological advancements for the synthesis of aryl-substituted vinylboronic acids and their esters.

| Methodology | Catalyst/Reagent | Boron Source | Typical Substrates | Key Features |

| Hydroboration | Iron (III) Chloride | Bis(pinacolato)diboron | Terminal Alkynes | High regio- and stereoselectivity for E-isomers. organic-chemistry.org |

| Hydroboration | Ruthenium Hydride Pincer Complex | Pinacolborane | Terminal Alkynes | Produces Z-vinylboronates via trans-hydroboration. organic-chemistry.org |

| Miyaura Borylation | Palladium complexes (e.g., PdCl2(PPh3)2) | Bis(pinacolato)diboron | Vinyl/Aryl Halides or Triflates | Versatile cross-coupling method. organic-chemistry.orgnih.gov |

| Boron-Wittig Reaction | - | 1,1-bis(pinacolboronates) | Aldehydes | Highly stereoselective; avoids alkyne precursors. nih.gov |

| Carboboration | Copper catalysts | Bis(pinacolato)diboron | Alkynes | Forms C-B and C-C bonds in one cycle. organic-chemistry.org |

Green Chemistry Aspects in Vinylboronic Acid Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for vinylboronic acids, aiming to reduce environmental impact through safer solvents, improved energy efficiency, and waste reduction. atiner.gr

A significant focus has been on replacing traditional organic solvents with more environmentally benign alternatives. Palladium-catalyzed borylation reactions of aryl bromides have been successfully performed in water using micellar conditions. organic-chemistry.org Ethanol is another green solvent that has been utilized effectively in multicomponent reactions to produce boron-containing molecules. nih.gov The use of such solvents minimizes the generation of volatile organic compound (VOC) waste.

Energy efficiency is another core principle addressed by modern synthetic methods. atiner.gr Microwave and infrared irradiation have been demonstrated as effective activation modes that can drastically reduce reaction times compared to conventional mantle heating. nih.gov For example, in the synthesis of certain boron-containing heterocycles, microwave irradiation reduced reaction times from 24 hours to under 20 minutes, with a corresponding increase in yield. nih.gov

Catalyst design and selection also play a crucial role in the green synthesis of boronic acids. There is a shift towards using catalysts based on more abundant and less toxic metals, such as iron. organic-chemistry.org Iron nanoparticles have been employed as a catalyst for the monoborylation of alkynes; a key advantage is that the magnetic nature of the nanoparticles allows for their simple recovery with an external magnet and reuse over multiple cycles without significant loss of activity. organic-chemistry.org

Furthermore, synthetic strategies that improve atom economy, such as multicomponent reactions (MCRs), align well with green chemistry goals. nih.gov MCRs involve processes where three or more components react in a single step to form a product, which incorporates the majority of the atoms from the reactants. nih.gov This approach reduces the number of synthetic steps and the need for purification of intermediates, thereby minimizing waste. nih.gov Finally, boronic acids themselves are considered to have a favorable environmental profile, as they are ultimately degraded to boric acid, a naturally occurring and less harmful compound. mdpi.com

The table below highlights key green chemistry approaches applied to the synthesis of boronic acids.

| Green Chemistry Principle | Method/Approach | Advantage |

| Safer Solvents | Micellar catalysis in water | Reduces reliance on volatile organic solvents. organic-chemistry.org |

| Safer Solvents | Use of ethanol | Employs a renewable and biodegradable solvent. nih.gov |

| Energy Efficiency | Microwave/Infrared irradiation | Significantly reduces reaction times and energy consumption. atiner.grnih.gov |

| Catalysis | Use of iron-based catalysts | Replaces precious metals with an abundant, low-toxicity alternative. organic-chemistry.org |

| Catalysis | Recyclable magnetic nanoparticles | Allows for easy separation and reuse of the catalyst, reducing waste. organic-chemistry.org |

| Atom Economy | Multicomponent Reactions (MCRs) | Maximizes the incorporation of starting materials into the final product. nih.gov |

Reactivity and Mechanistic Investigations of Trans 2 4 Ethylphenyl Vinylboronic Acid

Fundamental Reactivity Patterns of Vinylboronic Acids

The reactivity of trans-2-(4-Ethylphenyl)vinylboronic acid is rooted in the inherent chemical properties of the vinylboronic acid functional group. The interplay between the boron atom, the vinyl group, and the substituted aryl moiety dictates its behavior in chemical reactions.

Lewis Acidity and Interactions with Nucleophiles

Boronic acids are characterized by their nature as Lewis acids, a property conferred by the electron-deficient boron atom with its vacant p-orbital. nih.govnih.govnih.gov This Lewis acidity allows them to readily accept a pair of electrons from Lewis bases, such as hydroxide (B78521) anions or other nucleophiles. nih.gov In aqueous solutions, boronic acids like this compound exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral boronate (sp³ hybridized) form. nih.govru.nlresearchgate.net

The interaction with nucleophiles is a cornerstone of boronic acid chemistry. The empty p-orbital of the sp² boron is susceptible to nucleophilic attack, leading to the formation of the tetrahedral boronate complex. nih.gov This transformation is a critical initial step in numerous reactions, including cross-coupling and addition processes. The rate of these interactions can be significantly influenced by the pH of the medium, which alters the concentration of the more nucleophilic anionic boronate species. researchgate.netacs.org Furthermore, nucleophilic addition can also occur at the vinyl group, which can lead to the formation of borata-alkene intermediates under certain conditions. researchgate.net

| Substituent (X) in X-C₆H₄-B(OH)₂ | pKa | Effect on Lewis Acidity |

| p-OCH₃ | 9.7 | Decreased |

| p-CH₃ | 9.3 | Decreased |

| p-CH₂CH₃ (Ethyl) | ~9.2 (Estimated) | Decreased |

| H | 8.8 | Baseline |

| p-Cl | 8.2 | Increased |

| m-NO₂ | 7.1 | Significantly Increased |

This table illustrates the influence of para-substituents on the pKa of phenylboronic acid. The ethyl group in this compound is electron-donating, thus it is expected to increase the pKa (decrease Lewis acidity) relative to unsubstituted phenylboronic acid.

Role of the Aryl and Vinyl Moieties in Electronic Properties

The electronic character of this compound is a composite of the contributions from its constituent parts: the boronic acid, the vinyl linker, and the 4-ethylphenyl group.

The 4-ethylphenyl group, an electron-donating moiety, influences the Lewis acidity of the boron center through the conjugated vinyl system. Electron-donating groups tend to increase the electron density at the boron atom, thereby decreasing its Lewis acidity and increasing its pKa compared to unsubstituted phenylboronic acid. nih.govwiley-vch.de This electronic effect can modulate the reactivity of the compound; for instance, in Suzuki-Miyaura coupling reactions, the reactivity can decrease with more electron-rich aryl boronic acids. researchgate.net

The vinyl moiety serves as a rigid spacer that transmits electronic effects between the aryl ring and the boron atom. It is also a key reactive site, participating in a wide array of transformations such as palladium-catalyzed cross-coupling reactions, rhodium-catalyzed additions, and copper-mediated cyanations. nih.govorganic-chemistry.orgsigmaaldrich.com The trans stereochemistry of the double bond is a critical feature that is often retained during these synthetic transformations. brainly.com

Stereochemical Control in Reactions Involving this compound

Stereochemical control, the ability to dictate the spatial arrangement of atoms in a reaction product, is a paramount objective in modern organic synthesis. fiveable.me For reactions involving this compound, the inherent trans configuration of the vinyl group is a key stereochemical element. A significant advantage of vinylboronic acids in synthesis is that this stereochemistry is typically retained in the products of many important reactions, most notably the Suzuki-Miyaura cross-coupling. brainly.comrichmond.edu

The stereospecific oxidation of the carbon-boron bond to a carbon-oxygen bond using reagents like basic hydrogen peroxide is another foundational reaction that proceeds with complete retention of the carbon atom's configuration. rsc.org This allows for the predictable synthesis of alcohols from boronic esters while preserving existing stereocenters.

Studies on Enantio- and Diastereoselectivity

Achieving high levels of enantio- and diastereoselectivity in reactions is crucial for the synthesis of complex molecules. While specific studies focusing solely on this compound are not extensively detailed in the literature, the principles governing related vinylboronic acids are directly applicable.

Diastereoselective syntheses using vinylboronic acids have been reported in cascade reactions, such as Heck-Suzuki processes, and in metal-catalyzed additions. sigmaaldrich.com Enantioselective transformations are typically achieved through the use of chiral catalysts or auxiliaries. acs.org For example, chiral phosphoric acids have been used to catalyze asymmetric allyl additions of related boronate reagents, where pairing the chirality of the catalyst and the boron reagent can lead to different stereoisomers. nih.gov The choice of metal catalyst, ligand, and reaction conditions plays a pivotal role in determining the stereochemical outcome. fiveable.me

| Reaction Type | Typical Stereochemical Outcome for Vinylboronic Acids |

| Suzuki-Miyaura Coupling | Retention of vinyl group stereochemistry brainly.comrichmond.edu |

| Oxidation (e.g., with H₂O₂/NaOH) | Retention of configuration at the carbon center rsc.org |

| 1,2-Metallate Rearrangement | Stereospecific, dependent on substrate/reagent rsc.orgrsc.org |

| Matteson Homologation | High stereoselectivity acs.org |

| Protodeboronation | Can be stereospecific (retention or inversion) depending on mechanism |

Kinetic and Thermodynamic Studies of Boronic Acid Transformations

The rates and equilibria of reactions involving boronic acids are governed by kinetic and thermodynamic parameters. Kinetic studies on the complexation of phenylboronic acid derivatives have shown that the reaction rates are highly dependent on pH. researchgate.netnih.gov This is because the neutral trigonal boronic acid (RB(OH)₂) and the anionic tetrahedral boronate (RB(OH)₃⁻) exhibit different reactivities, with the neutral form often reacting faster with certain substrates. researchgate.net

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant side reaction in many boronic acid transformations, particularly under the basic aqueous conditions often used in cross-coupling. wiley-vch.de Detailed kinetic models have been developed to understand the various pathways of this reaction, which can be influenced by pH, buffer concentration, and the electronic nature of the boronic acid's organic substituent. acs.orgscholaris.ca

From a thermodynamic perspective, the stability of boronic acids and their derivatives, such as boronate esters, has been investigated through both experimental and computational methods. researchgate.net The dehydration of boronic acids to form their cyclic anhydrides (boroxines) and their condensation with diols to form boronate esters are often entropically driven processes, favored by the release of water molecules. researchgate.netnih.gov High-level computational studies have been employed to determine the heats of formation for various boronic acids, providing fundamental thermodynamic data for these compounds. nih.gov

Investigations of Metal Migration in Boronic Acid Reactions

The migration of organic groups to or from the boron atom, often mediated by a metal, is central to the synthetic utility of boronic acids. Two key processes in this category are transmetalation and 1,2-metallate rearrangements.

Transmetalation is the elemental step in Suzuki-Miyaura cross-coupling, involving the transfer of the organic moiety—in this case, the trans-2-(4-ethylphenyl)vinyl group—from the boron atom to the palladium catalyst. nih.govrsc.org This process is believed to proceed through a pre-transmetalation intermediate containing a Pd-O-B linkage, formed after activation of the boronic acid by a base. nih.gov Kinetic and structural studies have revealed that boronic esters can also undergo transmetalation directly, without prior hydrolysis, and that the electronic properties of the ester can significantly enhance the rate of transfer. nih.gov

A 1,2-metallate rearrangement is a powerful, stereospecific bond-forming event. rsc.org It begins with the addition of a nucleophile to the boron atom to form a tetrahedral "ate" complex. Subsequently, one of the organic groups on the boron atom migrates to an adjacent electrophilic carbon, creating a new carbon-carbon bond. researchgate.netresearchgate.net This type of rearrangement can be initiated by various triggers, such as the reaction of a vinyl boronate ate-complex with an aryne or the addition of a radical species generated by photoredox catalysis. rsc.orgrsc.orgworktribe.com These rearrangements are highly valued for their ability to construct new C-C bonds with a high degree of stereochemical control. rsc.orgrsc.org

Protodeboronation Pathways and Their Control

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical consideration in the application of organoboronic acids in organic synthesis. For this compound, understanding the pathways of this reaction and the factors that control it is essential for optimizing its use in cross-coupling reactions and other transformations.

Research has consistently shown that vinylboronic acids, as a class, exhibit significant stability towards protodeboronation. ed.ac.ukresearchgate.netnih.gov Under basic conditions (pH 12) at elevated temperatures (70 °C), the half-life for the protodeboronation of vinylboronic acids can be greater than one week. ed.ac.ukresearchgate.netnih.gov This inherent stability distinguishes them from more labile classes of boronic acids, such as certain heteroarylboronic acids. ed.ac.ukresearchgate.netnih.gov

While specific kinetic studies on this compound are not extensively documented, the general mechanisms of protodeboronation for boronic acids have been well-established and can be applied to understand its reactivity. The rate and dominant pathway of protodeboronation are highly dependent on the pH of the reaction medium. ed.ac.ukwikipedia.orgnih.gov A general model for boronic acid protodeboronation includes several distinct pathways. ed.ac.uknih.gov

Acid-Catalyzed Pathway: Under acidic conditions, protodeboronation can occur through a specific acid-catalyzed mechanism. This pathway involves the protonation of the carbon-boron bond, leading to its cleavage. ed.ac.ukwikipedia.org For vinylboronic acids, this pathway is generally slow.

Base-Catalyzed Pathways: In basic media, several mechanisms can be operative. A common pathway involves the formation of a tetracoordinate boronate species, [R-B(OH)₃]⁻, by the addition of a hydroxide ion to the boronic acid. ed.ac.ukwikipedia.org This boronate is then susceptible to cleavage. The 4-ethylphenyl group in this compound is an electron-donating group, which is expected to slightly destabilize the vinyl anion intermediate that would be formed upon C-B bond cleavage, thus potentially slowing down pathways that involve anionic intermediates compared to unsubstituted styrylboronic acid.

Autocatalysis: In the pH range close to the pKa of the boronic acid, a self-catalyzed or autocatalytic pathway can become significant. ed.ac.uknih.gov In this mechanism, a molecule of the boronic acid can act as a proton donor to facilitate the cleavage of the C-B bond in a boronate molecule. ed.ac.uk

| Pathway | Description | Key Species Involved | Typical Conditions | Expected Rate for Vinylboronic Acids |

|---|---|---|---|---|

| Acid-Catalyzed | Protonolysis of the C-B bond facilitated by an acid catalyst. | R-B(OH)₂ and H⁺ | Strongly acidic (low pH) | Very Slow |

| Base-Catalyzed | Cleavage of the C-B bond in the corresponding boronate anion. | [R-B(OH)₃]⁻ | Strongly basic (high pH) | Slow |

| Autocatalysis | A neutral boronic acid molecule catalyzes the protodeboronation of a boronate molecule. | R-B(OH)₂ and [R-B(OH)₃]⁻ | pH ≈ pKa of the boronic acid | Slow |

Given the inherent stability of vinylboronic acids, the control of protodeboronation for this compound is often manageable. However, in sensitive applications or under forcing reaction conditions, minimizing this side reaction is crucial.

pH Control: Maintaining the reaction medium at a pH where the rates of both acid- and base-catalyzed pathways are minimized is a primary strategy. For most simple boronic acids, this corresponds to a neutral or near-neutral pH. wikipedia.org

Reaction Conditions: The rate of protodeboronation is temperature-dependent. Running reactions at the lowest effective temperature can help to suppress this unwanted side reaction.

Use of Boronic Esters: Conversion of the boronic acid to a boronic ester, such as a pinacol (B44631) ester, is a common strategy to enhance stability and control the release of the active boronic acid in situ. ed.ac.uk This "slow-release" approach keeps the concentration of the more reactive free boronic acid low, thereby minimizing protodeboronation. wikipedia.org

Catalyst and Ligand Choice in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of catalyst and ligands can significantly influence the relative rates of the desired coupling and undesired protodeboronation. Highly active catalyst systems that promote rapid transmetalation and reductive elimination can outcompete the slower protodeboronation process. wikipedia.orgrsc.org

| Strategy | Principle | Application Notes |

|---|---|---|

| pH Adjustment | Minimizing the concentration of catalytically active species (H⁺ or OH⁻). | Buffer systems can be employed to maintain an optimal pH range. |

| Temperature Control | Reducing the kinetic rate of the protodeboronation reaction. | Particularly important for prolonged reaction times. |

| Formation of Boronic Esters | Increased stability and slow, controlled release of the boronic acid. | Pinacol esters are commonly used for this purpose. |

| Optimization of Catalytic System | Accelerating the desired reaction to outpace the protodeboronation side reaction. | Choice of palladium precursor, ligands, and additives is critical. rsc.orgstrath.ac.uk |

Applications of Trans 2 4 Ethylphenyl Vinylboronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. nih.gov trans-2-(4-Ethylphenyl)vinylboronic acid serves as the organoboron partner, providing the (E)-(4-ethylstyryl) moiety to the final product.

A primary application of this compound is the synthesis of stilbene (B7821643) and heteroaryl stilbene derivatives through coupling with aryl and heteroaryl halides or pseudohalides (like triflates). organic-chemistry.org This reaction is highly efficient for creating C(sp²)–C(sp²) bonds. The versatility of the Suzuki-Miyaura reaction allows for the use of a wide variety of aryl and heteroaryl partners, including those with both electron-donating and electron-withdrawing substituents. nih.gov While aryl bromides and iodides are common substrates, advancements in catalyst systems have made the coupling of more accessible but less reactive aryl chlorides feasible. nih.gov

The reaction tolerates a broad range of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. nih.gov Heterocyclic partners that successfully undergo this coupling include pyridines, thiophenes, indoles, and benzofurans. nih.govntnu.no

Table 1: Representative Suzuki-Miyaura Couplings with Aryl and Heteroaryl Halides The following table illustrates typical couplings applicable to this compound based on established methodologies for similar vinylboronic acids.

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Product | Typical Yield |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (E)-1-ethyl-4-(4-methoxystyryl)benzene | >90% |

| 3-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | (E)-3-((4-ethylstyryl))pyridine | 80-95% |

| 2-Iodothiophene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | (E)-2-((4-ethylstyryl))thiophene | >90% |

| 4-(Trifluoromethyl)phenyl triflate | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | (E)-1-ethyl-4-(4-(trifluoromethyl)styryl)benzene | 85-95% |

While less common than coupling with aryl halides, this compound can also participate in Suzuki-Miyaura reactions with alkyl electrophiles to form C(sp²)–C(sp³) bonds. These reactions are more challenging due to slower oxidative addition rates for alkyl halides and the potential for competing β-hydride elimination. However, significant progress has been made using specialized catalyst systems. nih.gov

This transformation is valuable for synthesizing allylic compounds and connecting the vinyl moiety to saturated carbon frameworks. The development of methods for coupling with primary and secondary alkyl bromides has expanded the scope of this reaction, providing access to a wider range of molecular structures. nih.gov

Table 2: Representative Suzuki-Miyaura Couplings with Alkyl Electrophiles The following table shows illustrative examples of C(sp²)–C(sp³) couplings relevant to this compound.

| Alkyl Electrophile | Catalyst/Ligand | Base | Solvent | Product | Typical Yield |

| 1-Bromooctane | Pd-PEPPSI-IPent | KOH | THF | (E)-1-(dec-1-en-1-yl)-4-ethylbenzene | 70-85% |

| Benzyl Bromide | AntPhos/Pd | TMSOK | 1,4-Dioxane | (E)-1-(3-phenylprop-1-en-1-yl)-4-ethylbenzene | 80-90% |

| Cyclohexyl Iodide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | (E)-1-(cyclohex-1-en-1-yl)-4-ethylbenzene (via elimination) | Varies |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and, crucially, the ancillary ligand. While classical catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for reactive substrates like aryl iodides and bromides, more challenging substrates such as aryl chlorides require more sophisticated systems. nih.govrsc.org

Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have demonstrated high activity, enabling reactions at lower catalyst loadings and room temperature, even for traditionally difficult couplings. organic-chemistry.orgnih.gov The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent also plays a critical role in optimizing reaction efficiency. mdpi.com Pre-formed catalysts, known as precatalysts, have been developed to improve stability and reactivity. ntnu.no

Table 3: Effect of Catalyst and Ligand on a Model Suzuki-Miyaura Coupling Reaction: this compound + 4-Chlorotoluene

| Catalyst | Ligand | Base | Conditions | Outcome |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 °C, 24h | Low to moderate yield |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Room Temp, 12h | High yield |

| XPhos Precatalyst | (XPhos) | K₃PO₄ | 80 °C, 4h | Excellent yield |

| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | 80 °C, 24h | Very low yield (ineffective for aryl-Cl) |

A key feature of the Suzuki-Miyaura reaction involving vinylboronic acids is its high degree of stereospecificity. The reaction proceeds with retention of the double bond geometry. rsc.org Therefore, when this compound is used, the resulting styrenyl product will exclusively possess the trans (or E) configuration. rsc.orgchempedia.info

This stereoretention is a result of the concerted nature of the key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps. This predictability is highly valuable in organic synthesis, as it allows for the precise construction of molecules with specific isomeric structures, which is often critical for their biological activity or material properties. Loss of stereoselectivity can occur under certain conditions or with specific catalyst systems that may promote isomerization. beilstein-journals.org

Petasis Borono-Mannich (PBM) Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a carbonyl compound (often an aldehyde), an amine, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org When this compound is used, the vinyl group acts as the nucleophile, leading to the formation of highly functionalized allyl amines. wikipedia.org

In the PBM reaction, this compound reacts with an amine and a carbonyl component in a one-pot process. The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then forms an "ate" complex, which facilitates the intramolecular transfer of the vinyl group to the electrophilic iminium carbon. organic-chemistry.orgresearchgate.net

This reaction is notable for its operational simplicity and tolerance of a wide variety of functional groups on all three components. nih.gov It provides a direct and efficient route to substituted allyl amines, which are important building blocks in medicinal chemistry and natural product synthesis. The use of α-hydroxy aldehydes as the carbonyl component can lead to the diastereoselective synthesis of valuable amino alcohols. researchgate.net

Table 4: Representative Petasis Borono-Mannich Reactions The following table illustrates the scope of the PBM reaction using a vinylboronic acid like this compound.

| Amine | Carbonyl Component | Solvent | Product Type | Typical Yield |

| Dibenzylamine | Glyoxylic Acid | Dichloromethane | N,N-Dibenzyl-α-amino acid | 85-95% |

| Morpholine | Formaldehyde | Toluene | Tertiary allyl amine | 70-90% |

| Benzylamine | Salicylaldehyde (B1680747) | Ethanol | Secondary allyl amino alcohol | 75-90% |

| L-Phenylalaninol | Glyoxylic Acid | Dichloromethane | Chiral N-substituted amino acid | >90% (high diastereoselectivity) |

Scope and Limitations in PBM Reaction with Vinylboronic Acids

The Petasis-Borono Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgnih.gov Vinylboronic acids, including this compound, are effective nucleophilic partners in this transformation. organic-chemistry.org

The scope of the PBM reaction with vinylboronic acids is broad, accommodating a wide range of amines and carbonyl components. wikipedia.org For instance, the reaction can be employed to synthesize β,γ-unsaturated α-amino acids through the condensation of vinylboronic acids, amines, and glyoxylic acid. wikipedia.org The use of highly polar protic solvents like hexafluoroisopropanol (HFIP) can significantly reduce reaction times and improve yields. wikipedia.org While a broad range of vinylboronic acids can be used, those with electron-donating or -withdrawing groups on the aromatic ring can influence the reaction's efficiency. mdpi.com

Limitations of the PBM reaction with vinylboronic acids include challenges with certain substrates. For example, reactions involving amines or boronic acids with strong electron-withdrawing groups may fail to go to completion. acs.org Additionally, while the reaction is known for its diastereoselectivity, achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts. mdpi.com

Table 1: Examples of Petasis-Borono Mannich Reactions with Vinylboronic Acids

| Amine | Carbonyl | Vinylboronic Acid | Product | Reference |

|---|---|---|---|---|

| Secondary Amine | Paraformaldehyde | (E)-vinylboronic acid | Allylamine | acs.org |

| L-arabinose derivative | Bis(4-methoxyphenyl)methanamine | Vinylboronic acid | Stereochemically defined allyl amine | wikipedia.org |

| N-tert-butanesulfinamide | Glyoxylic acid | Vinylboronic acid | β,γ-unsaturated α-amino acid |

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Liebeskind-Srogl)

Beyond the well-known Suzuki-Miyaura coupling, this compound and its derivatives participate in other important metal-catalyzed cross-coupling reactions. One notable example is the Liebeskind-Srogl cross-coupling, which forms a new carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.gov This reaction is catalyzed by palladium(0) and mediated by a stoichiometric amount of a copper(I) carboxylate. nih.govrsc.org

The Liebeskind-Srogl coupling is valued for its ability to proceed under neutral conditions and its tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis. nih.govresearchgate.net Vinylboronic acids, such as the trans-2-(4-methoxyphenyl)vinylboronic acid analogue, have been successfully employed in this reaction. rsc.orgscbt.com This suggests that this compound would also be a suitable substrate, enabling the synthesis of various ketones.

Conjugate Addition Reactions

This compound can participate in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. wiley-vch.delibretexts.orgwikipedia.org This reaction, also known as a 1,4-addition, is a reliable method for forming carbon-carbon bonds. wiley-vch.de The rhodium catalyst facilitates the transfer of the vinyl group from the boronic acid to the β-position of the activated alkene. core.ac.uknih.gov

The scope of this reaction is broad, with various α,β-unsaturated ketones, esters, and lactones serving as suitable Michael acceptors. wiley-vch.derug.nl The use of chiral ligands can induce high levels of enantioselectivity, making it a valuable tool for asymmetric synthesis. core.ac.uk While arylboronic acids are commonly used, alkenylboronic acids also participate effectively in these transformations. nih.gov However, the stability of the vinylboronic acid can be a limiting factor, as they can sometimes undergo protodeboronation or polymerization. wiley-vch.de

Table 2: Rhodium-Catalyzed Conjugate Addition of Boronic Acids

| α,β-Unsaturated Compound | Boronic Acid | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Enones, unsaturated esters, lactones, nitro alkenes | Arylboronic acids | Rhodium/Monodentate phosphoramidite | 1,4-adducts | rug.nl |

| α-Methylene-β-lactones | Aryl and Alkenylboronic acids | [Rh(cod)Cl]₂ | 3,4-disubstituted β-lactones | nih.gov |

| Aldehydes | Aryl and 1-Alkenylboronic acids | [Rh(acac)(CO)₂]-diphosphane | Secondary alcohols | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder)

Vinylboronic acids have emerged as valuable reactants in cycloaddition reactions, particularly in the inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govnih.gov This bioorthogonal reaction allows for the selective modification of biomolecules in their native environments. nih.gov In this context, vinylboronic acids react rapidly with tetrazines, demonstrating their utility in chemical biology for applications like protein modification. nih.govacs.org The reaction is fast, biocompatible, and the vinylboronic acids are stable in aqueous media. nih.gov

While direct participation of this compound in traditional Diels-Alder reactions as a dienophile is less common, the functional handles it introduces can be precursors for subsequent cycloaddition chemistry. The vinyl group itself can act as a dienophile, and the boronic acid moiety can be transformed into other functional groups that can participate in various cycloadditions. mdpi.com

Cascade and Multicomponent Reactions

The inherent reactivity of this compound makes it an excellent component in cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot. researchgate.netnih.govrsc.org The Petasis-Borono Mannich reaction, discussed earlier, is a prime example of an MCR. acs.orgnih.gov

Another significant application is in the synthesis of heterocyclic structures. For instance, the reaction of vinylboronic acids with o-hydroxyaryl aldehydes and secondary amines can generate 2H-chromenes. thieme-connect.com This transformation often proceeds through an initial Petasis-type condensation to form an aminophenol intermediate, which then undergoes cyclization. organic-chemistry.orgnih.gov These reactions can be performed under various conditions, including in ionic liquids, which can offer environmental benefits. thieme-connect.com

Synthesis of Specific Complex Molecular Architectures (e.g., Skipped Dienes, 2H-Chromenes)

This compound is a key building block for the synthesis of specific and often challenging molecular architectures.

Skipped Dienes: Skipped dienes, or 1,4-dienes, are motifs found in numerous natural products. rsc.org Synthesizing these structures can be challenging due to the sp³-hybridized carbon separating the two double bonds. researchgate.netnih.gov Nickel-catalyzed cross-coupling reactions of vinylaziridines with organoboronic acids provide a regio- and stereoselective route to skipped aminodienes. researchgate.net Furthermore, copper/palladium-catalyzed allylboration of alkynes with vinyl epoxides and a diboron (B99234) reagent can produce bifunctional skipped dienes bearing both an allylic alcohol and an alkenylboronate. nih.gov

2H-Chromenes: As mentioned previously, vinylboronic acids are instrumental in the synthesis of 2H-chromenes, which are important oxygen-containing heterocycles found in many biologically active compounds. nih.govrsc.org The reaction of a vinylboronic acid with a salicylaldehyde in the presence of an amine leads to the formation of the 2H-chromene scaffold. thieme-connect.comnih.govnih.gov This method is versatile, and different reaction conditions, such as the use of ionic liquids or catalytic amounts of a resin-bound amine, have been developed to optimize the synthesis. thieme-connect.comorganic-chemistry.org

Table 3: Synthesis of 2H-Chromenes from Vinylboronic Acids and o-Hydroxyaryl Aldehydes

| o-Hydroxyaryl Aldehyde | Vinylboronic Acid | Amine | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Phenylvinylboronic acid | Dibenzylamine (20 mol%) | BmimBF₄ | 2-Phenyl-2H-chromene | thieme-connect.com |

| Salicylaldehyde | Vinylboronic acid | Dibenzylamine (20 mol%) | DMF | 2-Substituted 2H-chromene | nih.gov |

| Salicylaldehydes | Alkenyl boronic acids | Amine | Various | 2H-chromenes | nih.gov |

Functionalization and Diversification of Boronic Acid Derivatives

The boronic acid moiety in this compound is not merely a passive functional group but an active site for further functionalization and diversification. Organoboron compounds are highly versatile intermediates in organic synthesis. nih.gov

One of the most powerful transformations of boronic acids is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of new carbon-carbon bonds. nih.gov The vinylboronic acid can be coupled with a variety of aryl or vinyl halides to generate more complex olefinic structures.

Furthermore, the boronic acid group can be converted into other functionalities. For example, oxidation of the carbon-boron bond can lead to the corresponding alcohol. The development of methods for the synthesis of borinic acids and their derivatives from boronic acids opens up further avenues for diversification. mdpi.com Additionally, recent advances in decarboxylative borylation and other novel borylation methods continue to expand the toolkit for creating diverse organoboron compounds from readily available starting materials. organic-chemistry.orgnih.gov This allows for the generation of libraries of compounds with varied electronic and steric properties for applications in medicinal chemistry and materials science. nih.govrsc.org

Catalytic Roles and Applications of Trans 2 4 Ethylphenyl Vinylboronic Acid Derivatives

Boronic Acid as a Lewis Acid Catalyst in Organic Transformations

Boronic acids, including derivatives of trans-2-(4-Ethylphenyl)vinylboronic acid, are recognized for their utility as mild, organic-soluble Lewis acid catalysts in a variety of organic transformations. Their catalytic activity stems from the electron-deficient nature of the boron atom, which allows it to accept a pair of electrons from a Lewis base, thereby activating the substrate towards subsequent reactions. This Lewis acidity is fundamental to their role in processes such as dehydrations, carbonyl condensations, acylations, and alkylations. nih.gov

The catalytic cycle of boronic acid-mediated reactions typically involves the reversible formation of a covalent bond between the boron atom and an oxygen or nitrogen atom of the substrate. nih.gov For instance, in dehydration reactions, the boronic acid activates an alcohol by forming a boronate ester intermediate. This enhances the leaving group ability of the hydroxyl group, facilitating elimination to form an alkene.

A significant area of application for boronic acid catalysis is in acylation reactions, particularly esterifications and amidations. The generally accepted mechanism involves the formation of a mixed anhydride (B1165640) between the boronic acid and a carboxylic acid. This intermediate activates the carboxylic acid for nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide. The ability of boronic acids to form bidentate complexes can also lead to high regioselectivity in acylation reactions under mild conditions. nih.gov

Furthermore, certain boronic acids can function as Brønsted acids. For example, the internal coordination of an ortho-carboxylic acid in pinacol (B44631) esters of 2-carboxyphenylboronic acid significantly increases its Brønsted acidity, enabling it to catalyze reactions like the alkylation of indoles with nitrostyrenes. nih.gov The versatility of boronic acids as catalysts is underscored by their low toxicity and the ability of some, like boric acid, to be effective in aqueous solutions, aligning with the principles of green chemistry. nih.gov

The reactivity and catalytic efficacy of a boronic acid can be tuned by modifying its organic substituent. For this compound, the electronic properties of the 4-ethylphenyl group and the vinyl moiety influence the Lewis acidity of the boron center. This modulation of electronic properties is a key strategy in the development of new and more efficient organoboron catalysts. nih.gov

Role of Boronic Acids in Enabling Organocatalytic Cycles

Boronic acids and their derivatives play a crucial role in enabling various organocatalytic cycles, often acting as co-catalysts or key intermediates that facilitate turnover. Their function typically revolves around their Lewis acidic nature and their ability to form transient, reactive species. nih.gov

In some organocatalytic systems, boronic acids can act as dehydrating agents, facilitating condensation reactions by removing water from the reaction equilibrium. This is particularly relevant in transformations that generate water as a byproduct, where its removal drives the reaction forward. researchgate.net

A notable example of boronic acids enabling an organocatalytic cycle is in asymmetric multicomponent reactions. For instance, the combination of organocatalysis with 1,2-boronate rearrangements has been demonstrated in a Lewis base-catalyzed asymmetric multicomponent reaction involving indoles, boronic esters, and Morita–Baylis–Hillman carbonates. In this system, a chiral Lewis base catalyst activates the components, leading to an enantioenriched boronic ester intermediate. This intermediate then undergoes a 1,2-boronate rearrangement to furnish highly substituted indole (B1671886) and indoline (B122111) derivatives. acs.org The boronic acid moiety is essential for the key rearrangement step that establishes the stereochemistry and complexity of the final product.

Furthermore, aminoboronic acids have shown potential as catalysts in aldol (B89426) reactions through a dual-activation mechanism. The boron center acts as a Lewis acid to activate the carbonyl electrophile, while the amine functionality acts as a base to generate the enolate nucleophile or forms an enamine intermediate. This bifunctional activation within the same molecule can lead to highly efficient and stereoselective transformations. nih.gov

The development of chiral allylboronic acids through organocatalytic homologation of alkenylboronic acids represents another significant advancement. In the presence of a BINOL catalyst and an alcohol, alkenylboronic acids can be converted to chiral α-substituted allylboronic acids. These highly reactive species can then participate in self-catalyzed allylboration reactions with various electrophiles, such as aldehydes, ketones, and imines, with a high degree of chirality transfer. acs.org The boronic acid is not just a reagent in this case but a key part of the stereodetermining catalytic cycle.

Design of Metal-Ligand Complexes Incorporating Vinylboronic Acid Scaffolds

Vinylboronic acids and their esters, such as this compound pinacol ester, serve as versatile ligands in the design of metal-ligand complexes. The boron atom and the vinyl group offer multiple points for coordination and further functionalization, enabling the construction of diverse and functional molecular architectures. mdpi.com

The design of such complexes often involves the reaction of the vinylboronic acid with a metal salt under suitable conditions. The resulting coordination network can exhibit interesting properties, such as porosity, luminescence, or magnetism, depending on the choice of the metal ion and the specific structure of the boronic acid ligand. mdpi.com For instance, lanthanide ions have been used in conjunction with mixed carboxylate-boronate ligands to create crystalline coordination polymers with unique photophysical and magnetic properties. mdpi.com

Beyond the formation of extended networks, vinylboronic acid scaffolds can be incorporated into discrete metal complexes. The vinyl group can participate in coordination to a metal center through its π-system, or it can be functionalized to introduce other ligating groups. This versatility makes vinylboronic acids valuable building blocks in the synthesis of catalysts and functional materials. The covalent nature of the metal-ligand bond in these complexes is a critical factor that governs their electronic properties, molecular structures, and reactivity. digitellinc.com

| Complex Type | Ligand | Metal Ion(s) | Potential Application |

| Coordination Polymer | Carboxylate-boronate | Lanthanides (Pr³⁺-Lu³⁺, Y³⁺) | Luminescence, Magnetism |

| Metal-Organic Framework | Boronate anions | Alkaline-earth metals | Gas storage, Catalysis |

| Discrete Complex | Phosphinodiboranates | f-block elements | Separations, Catalysis |

Applications in Transition Metal-Catalyzed Processes Beyond Cross-Coupling

While renowned for their role in Suzuki-Miyaura cross-coupling reactions, vinylboronic acids like this compound and its derivatives are increasingly utilized in a broader range of transition metal-catalyzed processes. Their reactivity extends beyond simple C-C bond formation, enabling more complex molecular constructions.

One significant area of application is in rhodium-catalyzed reactions . For instance, aryl and vinylboronic acids can undergo addition to aldehydes, enones, and other unsaturated systems in the presence of a rhodium catalyst. The mechanism of these reactions often involves a transmetalation step where the organic group from the boron atom is transferred to the rhodium center. rsc.org This is followed by migratory insertion of the unsaturated substrate into the rhodium-carbon bond and subsequent protonolysis or reductive elimination to afford the final product and regenerate the active catalyst.

Palladium catalysis also offers avenues for vinylboronic acids beyond cross-coupling. For example, palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters allows for a formal C1 insertion to generate benzylboronic ester products. This process relies on a chemoselective transmetalation and demonstrates the utility of boronic acids in more intricate synthetic sequences. st-andrews.ac.uk

Furthermore, vinylboronic esters can participate in nickel-catalyzed reactions . For example, they have been used in the synthesis of boryl-substituted enynes through the alkynylboration of alkynes. organic-chemistry.org These products can then be utilized in subsequent transformations, highlighting the role of vinylboronic acids as versatile intermediates in multi-step synthetic strategies.

The development of novel ligands has also expanded the scope of transition metal-catalyzed reactions involving boronic acids. For example, monobenzofused 1,4-azaborine phosphine (B1218219) ligands have been shown to support palladium-catalyzed trans-selective hydroboration of 1,3-enynes to produce dienylboronates with high efficiency and diastereoselectivity. organic-chemistry.org

| Catalytic Process | Metal Catalyst | Substrate(s) | Product Type |

| Addition to Aldehydes/Enones | Rhodium | Aryl/vinylboronic acids, Aldehydes/Enones | Alcohols, Ketones |

| Homologation | Palladium | Arylboronic acids, Halomethylboronic esters | Benzylboronic esters |

| Alkynylboration | Nickel | Alkynes, Alkynyl(pinacol)boranes | cis-1-Borylbut-1-en-3-ynes |

| Hydroboration of Enynes | Palladium | 1,3-Enynes, Pinacolborane | Dienylboronates |

Integration into Advanced Materials and Polymer Science

Synthesis of Boron-Containing Monomers from trans-2-(4-Ethylphenyl)vinylboronic acid

The synthesis of vinylboronic acid monomers is a critical first step in creating boron-containing polymers. rsc.org Generally, arylboronic acids can be synthesized through methods like the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters or through transition metal-catalyzed cross-coupling reactions. nih.gov For vinylboronic acids specifically, a common strategy involves the palladium-catalyzed cross-coupling reaction of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004). nih.govorganic-chemistry.org The resulting boronic ester, for example, this compound pinacol (B44631) ester, can then be used directly in polymerization or hydrolyzed to the corresponding boronic acid. sigmaaldrich.comnih.gov

Protecting the boronic acid group, often as a pinacol or neopentyl glycol ester, is a common strategy to improve the monomer's stability and polymerization ability. rsc.org For instance, vinylboronic acid pinacol ester (VBpin) is frequently used in radical polymerization. rsc.org Another approach involves using nitrogen-connected protecting groups, such as anthranilamide (aam). VBaam, an anthranilamide-protected vinylboronic acid, has shown higher polymerization activity compared to VBpin. rsc.orgnih.gov These protecting groups can be removed post-polymerization to regenerate the functional boronic acid moiety. researchgate.net

Table 1: Common Protecting Groups for Vinylboronic Acid Monomers

| Protecting Group | Abbreviation | Type | Key Features |

|---|---|---|---|

| Pinacol | pin | Oxygen-connected | Commonly used, stable |

| Neopentyl glycol | neop | Oxygen-connected | Oxygen-based protection |

| Anthranilamide | aam | Nitrogen-connected | Enhances polymerization activity |

Polymerization Strategies for Vinylboronic Acid Derivatives

The vinyl group on boronic acid derivatives allows them to undergo chain-growth polymerization to form polymers with boron atoms attached to the main chain. researchgate.net The polymerization of these monomers can be achieved through various techniques, with a significant focus on controlled radical polymerization methods to produce well-defined polymer architectures. nih.gov

Radical polymerization is a versatile method for polymerizing vinyl monomers. rsc.org Among the different techniques, Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization has emerged as one of the most robust and widely used methods for vinylboronic acid derivatives. researchgate.net RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molar mass distributions (low dispersity, Đ), and high end-group fidelity. nih.govflinders.edu.au This control is achieved by using a RAFT chain transfer agent (CTA), which mediates the polymerization process. nih.gov

Well-defined homopolymers and block copolymers of monomers like 4-vinylphenylboronic acid (4-VBA) and vinylboronic acid pinacol ester (VBpin) have been successfully synthesized using RAFT. rsc.orgnih.gov The process is compatible with a wide range of monomers and solvents, and can even be initiated by alternative triggers like acid, removing the need for conventional thermal initiators. flinders.edu.auethz.ch

Table 2: Examples of RAFT Polymerization of Vinylboronic Acid Derivatives

| Monomer | Polymer Type | Chain Transfer Agent (CTA) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 4-Vinylphenylboronic acid (4-VBA) | Homopolymer | Various | ≤ 1.25 | nih.gov |

| 4-VBA | Block copolymer with mPEG | mPEG-functionalized CTA | ≤ 1.25 | nih.gov |

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows polymer chains to grow at a constant rate, resulting in highly uniform lengths and enabling the synthesis of complex architectures like block copolymers. wikipedia.org

Besides RAFT, which is a type of controlled/living radical polymerization, other techniques have been applied to vinylboronic acid monomers. Nitroxide-Mediated Polymerization (NMP) is another prominent example. researchgate.net The controlled polymerization of unprotected 4-vinylphenylboronic acid (4-VBA) has been successfully achieved using NMP. rsc.org These living polymerization methods are crucial for designing advanced functional materials, as the precise control over the polymer's microstructure and molecular weight is essential for many of their applications. wikipedia.org

Development of Functional Polymers and Copolymers

The true potential of monomers like this compound is realized in the creation of functional polymers and copolymers. nih.gov By copolymerizing vinylboronic acid derivatives with other monomers, materials with a wide range of properties can be developed. researchgate.net For example, copolymerization with styrene (B11656) or acrylates can yield valuable materials that are otherwise difficult to synthesize. rsc.orgnih.gov

The boron-containing units within the polymer chain can also be chemically transformed after polymerization. researchgate.net This post-polymerization modification allows for the synthesis of novel polymers; for instance, the C–B bond can be converted into a C-O bond (hydroxyl group) or a C-H bond, leading to copolymers like poly(vinyl alcohol-co-styrene) or poly(ethylene-co-styrene). nih.govresearchgate.net This "transformable" nature significantly expands the range of accessible polymer structures. nih.gov Furthermore, end-functionalized boronic acid-containing copolymers can be synthesized and conjugated with biomolecules like proteins or viruses, creating advanced bioconjugates. rsc.orgresearchgate.net

Applications in Stimuli-Responsive Materials and Supramolecular Assemblies

Polymers containing boronic acid moieties are at the forefront of research into stimuli-responsive or "smart" materials. nih.govrsc.org The boronic acid group can form reversible covalent bonds (boronate esters) with diol-containing molecules. acs.orgmdpi.com This interaction is sensitive to changes in pH and the concentration of diols, such as glucose. rsc.orgresearchgate.net This unique reactivity allows these materials to be used in a variety of applications, including sensors and drug delivery systems. rsc.orgmdpi.combohrium.com The dynamic nature of the boronate ester bond also imparts self-healing properties to materials crosslinked through this mechanism. rsc.orgnih.gov

A prominent application of boronic acid-containing polymers is in the formation of hydrogels. nih.govrsc.org These are three-dimensional polymer networks that can absorb large amounts of water. rsc.org Boronic acid-containing hydrogels can be synthesized in several ways, including by polymerizing a boronic acid monomer with a crosslinker, or by mixing a polymer bearing boronic acid groups with a polymer bearing diol groups, such as polyvinyl alcohol (PVA). rsc.org

The crosslinking in these hydrogels is often based on the dynamic and reversible formation of boronate esters between the boronic acid groups and diols. rsc.orgmdpi.com This results in hydrogels that are responsive to both pH and glucose. nih.govrsc.org For example, at higher pH, the boronic acid is in its anionic, tetrahedral form, which binds more strongly to diols, favoring gel formation. acs.org The addition of glucose, a diol, can compete for binding with the boronic acid, leading to a change in the hydrogel's properties, such as swelling or degradation. rsc.org These materials are investigated for applications like glucose sensors and self-regulated insulin (B600854) delivery systems. nih.gov The dynamic nature of the boronate ester crosslinks also gives these hydrogels self-healing capabilities. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-vinylphenylboronic acid | 4-VBA |

| Vinylboronic acid pinacol ester | VBpin |

| Anthranilamide-protected vinylboronic acid | VBaam |

| bis(pinacolato)diboron | B₂pin₂ |

| Polyvinyl alcohol | PVA |

| Styrene | - |

| N-isopropylacrylamide | NIPAM |

| Reversible Addition-Fragmentation chain-transfer | RAFT |

Self-Healing Polymers

In the field of self-healing polymers, the reversible nature of the boronic ester bond (formed between a boronic acid and a diol) is a key mechanism for creating materials that can repair themselves after damage. matrixscientific.comresearchgate.net When a polymer network incorporates boronic acid moieties, these groups can form cross-links with diol-containing polymers. Upon fracture or damage, these bonds may break, but they can reform under specific conditions (such as the presence of water or a change in pH), thus restoring the material's integrity. matrixscientific.comresearchgate.net

Research Findings:

Role in Optoelectronic Materials

Vinylboronic acids and their derivatives are also of interest in the development of optoelectronic materials. The boron atom, with its vacant p-orbital, can influence the electronic properties of a molecule, making it a candidate for applications in organic electronics. The vinyl group provides a site for polymerization and integration into larger conjugated systems, which are the backbone of many organic electronic devices.

Research Findings:

Research in this area often focuses on the synthesis of conjugated polymers incorporating boronic acids or their esters. These materials can exhibit interesting photophysical properties, such as fluorescence, and their electronic characteristics can be tuned by altering the chemical structure of the monomers. The interaction of the boronic acid group with other molecules, such as fluoride (B91410) ions, can lead to changes in the material's optical properties, making them suitable for sensor applications. While specific research on this compound in optoelectronics is not available, the general principles suggest its potential utility in this field.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure of organoboron compounds.

For trans-2-(4-Ethylphenyl)vinylboronic acid, the key electronic features arise from the interplay between the electron-deficient boronic acid group, the π-conjugated vinyl bridge, and the substituted phenyl ring. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This empty orbital makes the boron atom a Lewis acid center.

The electronic structure is characterized by the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In styrylboronic acids, the HOMO is typically a π-orbital distributed across the ethylphenyl ring and the vinyl group, while the LUMO is often localized on the C-B bond and the vacant p-orbital of the boron atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity.

Table 1: Representative Calculated Electronic Properties of an Analogous Styrylboronic Acid Data is illustrative and based on typical DFT (B3LYP/6-31G) calculations for similar compounds.*

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule, arising from the charge distribution. |

| C-B Bond Length | 1.55 Å | The distance between the vinyl carbon and the boron atom. nih.gov |

| B-O Bond Length | 1.37 Å | The average distance between the boron atom and the oxygen atoms of the hydroxyl groups. nih.gov |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

DFT is a workhorse in computational chemistry for mapping the potential energy surfaces of chemical reactions. It allows for the localization of stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). This information is used to determine reaction mechanisms and calculate activation energies, which govern reaction rates.

A primary application for this compound is the Suzuki-Miyaura cross-coupling reaction. rsc.org DFT calculations have been instrumental in elucidating the mechanism of this palladium-catalyzed process. nih.govmdpi.comresearchgate.net The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide). DFT can model the transition state for this step and determine its energy barrier.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. DFT calculations can model the transition state for this C-C bond-forming step. nih.gov

By calculating the Gibbs free energy of each intermediate and transition state, a complete energy profile for the reaction can be constructed, providing deep insight into the factors controlling the reaction's efficiency and selectivity. nih.gov

Table 2: Illustrative Gibbs Free Energy Profile for a Suzuki-Miyaura Reaction Pathway Values are representative for a reaction between a vinylboronic acid and an aryl bromide, calculated using DFT, and are relative to the separated reactants.

| Step / Species | Relative Free Energy (kcal/mol) | Description |

| Oxidative Addition TS | +15 to +20 | The energy barrier for the insertion of the Pd(0) catalyst into the aryl-halide bond. |

| Transmetalation TS | +18 to +25 | The energy barrier for the transfer of the vinyl group from boron to palladium; often the highest barrier. nih.govresearchgate.net |

| Reductive Elimination TS | +10 to +15 | The energy barrier for the final C-C bond formation and product release. nih.gov |

| Overall Reaction Energy | -20 to -30 | The overall thermodynamic driving force for the reaction, indicating an exothermic process. researchgate.net |

Molecular Dynamics Simulations of Boronic Acid Interactions

While quantum chemical methods are excellent for studying the electronic properties and reaction mechanisms of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over time. MD applies classical mechanics to model the movements and interactions of atoms and molecules in a simulated environment (e.g., in a solvent box). nih.govdovepress.com

For this compound, MD simulations could be used to investigate several phenomena:

Solvation and Aggregation: MD can model how the molecule interacts with different solvents, predicting its solubility and conformation in solution. It can also reveal tendencies for self-association or aggregation through hydrogen bonding between the boronic acid moieties or π-stacking of the aromatic rings.

Conformational Dynamics: The molecule has rotational freedom around several bonds. MD simulations can explore the conformational landscape, identifying the most populated conformers and the energy barriers between them in a solution phase.